2-Methoxy-N-(prop-2-ynyl)acetamide
Description
Significance of the Methoxyacetamide Moiety in Organic Synthesis
The methoxyacetamide moiety, CH₃OCH₂C(O)NH-, is an important structural unit in organic chemistry. Acetamide (B32628) and its derivatives are fundamental components in medicinal chemistry and are found in numerous therapeutic agents. scbt.com The presence of the methoxy (B1213986) group introduces specific electronic and steric properties. Methoxyacetamide itself is a compound of interest in chemical and life sciences research, with studies exploring its potential biological activities. ontosight.ai
Compounds featuring a phenoxy-N-arylacetamide scaffold, which is structurally related to methoxyacetamide, have demonstrated a wide array of biological activities. nih.gov While distinct, the principles of molecular design often draw parallels between such related structures. The methoxy group in the methoxyacetamide moiety can influence the molecule's conformation, solubility, and ability to participate in hydrogen bonding, which are critical factors in its interaction with biological targets. N-methoxy-N-methylacetamide is noted as a model system for understanding the peptide group in proteins, highlighting the fundamental importance of the acetamide structure. lifechempharma.com
Importance of the Propargyl Moiety in Functional Organic Chemistry
The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is of paramount importance in modern organic chemistry. wikipedia.org Its defining feature is the terminal alkyne, which serves as a highly versatile handle for a multitude of chemical reactions. The term "propargylic" refers to the saturated carbon position adjacent to the alkyne, which also exhibits unique reactivity. wikipedia.org
One of the most significant applications of the propargyl group is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.goviris-biotech.de This reaction allows for the efficient and specific formation of stable 1,2,3-triazole rings, which can act as linkers to connect different molecular fragments. nih.gov This methodology is widely used in drug discovery, bioconjugation, and materials science. nih.govnih.gov The propargyl group is a key building block for creating propargylamines and other derivatives that are precursors to nitrogen-containing heterocyclic compounds with diverse biological activities. mdpi.com
The propargyl group can be introduced into molecules through various propargylation reactions using reagents like propargyl bromide. mdpi.com Its presence enables further functionalization, including participation in multicomponent reactions, cycloisomerization, and the synthesis of complex natural products. mdpi.comrsc.org
Overview of Research Trajectories for Alkynyl Amides
Alkynyl amides are recognized as attractive synthetic targets and valuable intermediates in organic synthesis. acs.org Research in this area is dynamic, with continuous development of new synthetic methods to construct this functional group. acs.org These methods aim to overcome challenges such as the use of harsh reaction conditions or expensive reagents. iris-biotech.de
Recent advances in the synthesis of alkynyl amides include nickel-catalyzed amidation of aryl alkynyl acids and metal-free approaches. nih.govacs.org Transition metal-catalyzed reactions, including those using palladium, rhodium, and ruthenium, are frequently employed for the synthesis of complex heterocyclic structures from alkynyl amide precursors. nih.govrsc.org These reactions often involve the intramolecular addition of the amide bond to the alkyne. nih.gov The development of one-pot, multi-component reactions represents a significant trend, offering efficiency and atom economy in the synthesis of these valuable compounds. acs.org The resulting alkynyl amide products serve as key intermediates for creating a wide range of molecular architectures relevant to pharmaceuticals and materials science. acs.orgrsc.org
Data for 2-Methoxy-N-(prop-2-ynyl)acetamide
| Property | Value | Source |
| Chemical Formula | C₆H₉NO₂ | cymitquimica.com |
| Molecular Weight | 127.14 g/mol | cymitquimica.comcymitquimica.com |
| CAS Number | 537705-07-0 | cymitquimica.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-prop-2-ynylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-6(8)5-9-2/h1H,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNVOFTXOJVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460057 | |
| Record name | 2-METHOXY-N-(PROP-2-YNYL)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537705-07-0 | |
| Record name | 2-Methoxy-N-2-propyn-1-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537705-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHOXY-N-(PROP-2-YNYL)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Methoxy N Prop 2 Ynyl Acetamide
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group is the most reactive site in the molecule, undergoing a variety of addition and coupling reactions. The sp-hybridized carbons and the acidic terminal proton are key to its reactivity profile. libretexts.orgmsu.edu Alkynes are known to undergo electrophilic addition reactions, similar to alkenes, and the terminal alkyne's acidity allows for the formation of acetylide anions, which are potent nucleophiles. organicchemistrytutor.commasterorganicchemistry.com
One of the most prominent reactions for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. For 2-Methoxy-N-(prop-2-ynyl)acetamide, this reaction involves its terminal alkyne functionality reacting with an organic azide (B81097) in the presence of a copper(I) catalyst.
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org This process is remarkably robust and can be performed under various conditions, often in high yields. acs.orgnih.gov Propargyl amides, such as this compound, are effective substrates in these transformations. nih.gov The resulting triazole products are stable and find applications in various fields of chemistry.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant A | Reactant B | Catalyst | Product Type |
|---|
Beyond click chemistry, the terminal alkyne of this compound can be functionalized using a variety of other metal catalysts.
Palladium-Catalyzed Hydrogenation: The alkyne can be fully reduced to an alkane using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂). libretexts.org Partial reduction to a cis-alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst. libretexts.org
Rhodium-Catalyzed Hydroalkynylation: Chiral propargyl amides can be synthesized through the asymmetric hydroalkynylation of enamides, catalyzed by rhodium complexes. acs.org This highlights a pathway for creating stereocenters adjacent to the alkyne group.
Gold-Catalyzed Reactions: Gold catalysts are known to activate alkyne functionalities. For instance, gold(I) complexes can catalyze the cyclization of N-propargylated peptides, demonstrating the utility of gold in activating the propargyl group for intramolecular reactions. nih.gov
Hydroboration-Oxidation: This two-step reaction sequence, typically using a borane (B79455) reagent followed by oxidative workup (e.g., hydrogen peroxide), results in the anti-Markovnikov addition of water across the triple bond. For a terminal alkyne like that in this compound, this would yield an aldehyde after tautomerization of the initial enol intermediate. organicchemistrytutor.com
Formation of Metal Acetylides: The acidic terminal proton can be removed by strong bases or through reaction with certain metal salts. learnbin.net For example, reaction with ammoniacal silver nitrate (B79036) or copper(I) chloride produces silver or copper acetylides, respectively, which can serve as nucleophiles in other reactions. learnbin.net
Table 2: Overview of Metal-Catalyzed Alkyne Functionalizations
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Full Hydrogenation | Pd/C, H₂ | 2-Methoxy-N-propylacetamide |
| Partial Hydrogenation | Lindlar's Catalyst, H₂ | (Z)-2-Methoxy-N-(prop-2-enyl)acetamide |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-Methoxy-N-(3-oxopropyl)acetamide |
Cyclization Reactions of N-Propargyl Acetamides
The proximity of the alkyne functionality to the amide nitrogen in N-propargyl acetamides enables a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures.
Intramolecular reactions provide a powerful tool for constructing cyclic molecules from acyclic precursors.
Radical Cyclizations: Radical cyclization represents a key strategy for ring formation. For instance, aryl radicals generated from appropriately substituted acetamides can cyclize onto the alkyne, or in related systems, onto an aromatic ring to generate spirocyclic structures like oxindoles. nih.gov
Alkyne-Xanthate Cyclizations: A reductive radical cyclization strategy involving xanthates can be applied to N-propargyl amides. This method allows for the formation of exomethylene lactams, which are five-membered ring structures containing a nitrogen atom. nih.gov
N-propargyl amides are valuable precursors for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles through metal-catalyzed cycloisomerization reactions.
Oxazole (B20620) Synthesis: In the presence of palladium(II) salts, propargylamides can undergo intramolecular cyclization to yield 2-substituted 5-oxazolecarbaldehydes. nih.govacs.org This transformation provides a direct route to functionalized oxazole rings.
Dihydrooxazole Formation: Copper(I) iodide has been shown to catalyze the 5-exo-dig cyclization of related propargyl imidates to afford dihydrooxazoles. scranton.edu Similar reactivity can be anticipated for propargyl amides under specific conditions.
Fused Tricyclic Systems: Copper-catalyzed intramolecular cyclization has been used to construct complex fused heterocyclic systems, such as in the synthesis of fluorescent purine-fused tricyclic products from N-propargyl-adenine. acs.org
Gold-Catalyzed Cyclization: Gold(I) complexes efficiently catalyze the intramolecular cyclization of unprotected N-propargylated peptides, forming cyclic peptide structures through the activation of the propargyl group. nih.gov
Table 3: Heterocyclic Systems from Propargyl Amide Cyclizations
| Catalyst System | Resulting Heterocycle |
|---|---|
| Pd(II) salts | 5-Oxazolecarbaldehydes |
| Cu(I) salts | Dihydrooxazoles, Fused Purines |
Transformations at the Amide Nitrogen and Carbonyl Groups
The amide functional group itself possesses a distinct reactivity profile. The resonance between the nitrogen lone pair and the carbonyl group makes the nitrogen less basic and the N-H proton more acidic compared to amines. masterorganicchemistry.comspectroscopyonline.com This resonance stabilization also makes the amide bond relatively robust. nih.gov
Transformations typically require activation of the amide. The carbonyl oxygen can act as a coordination site for Lewis acids or metal catalysts, thereby activating the amide for nucleophilic attack or directing C-H activation at adjacent positions. nih.govnih.gov
While the amide bond is generally stable, it can be cleaved under harsh acidic or basic conditions via hydrolysis to yield methoxyacetic acid and propargylamine (B41283). More controlled transformations can be achieved through specific reagents. For example, the conversion of amides to other functional groups often involves initial activation, such as with triflic anhydride (B1165640) (Tf₂O), to make the carbonyl carbon more electrophilic. nih.gov Furthermore, palladium-catalyzed protocols have been developed for the C(sp³)–H olefination of native amides, directed by the carbonyl group, showcasing a modern approach to functionalizing the carbon framework adjacent to the amide. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. epa.govnih.govnih.gov The expected chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the neighboring atoms. epa.govnih.govnih.gov The methoxy (B1213986) group (CH₃O-) protons are anticipated to appear as a sharp singlet around 3.4 ppm. epa.govnih.govnih.gov The protons of the methylene (B1212753) group adjacent to the methoxy group (-OCH₂C=O) are also expected to form a singlet, appearing further downfield, typically in the range of 3.9-4.0 ppm, due to the deshielding effect of the adjacent carbonyl group. epa.govnih.govnih.gov
The propargyl group protons will show characteristic signals. epa.govnih.govnih.gov The methylene protons attached to the nitrogen (-NHCH₂ C≡CH) are predicted to appear as a doublet around 4.1 ppm, with coupling to the acetylenic proton. epa.govnih.govnih.gov The terminal acetylenic proton (-C≡CH ) itself is expected to be a triplet around 2.2-2.3 ppm. epa.govnih.govnih.gov The amide proton (-NH -) typically presents as a broad singlet, its chemical shift being variable and dependent on solvent and concentration, but generally expected in the 6.5-8.0 ppm region. epa.govnih.govnih.gov
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -NH- | 6.5 - 8.0 | Broad Singlet |
| -NHCH₂ C≡CH | ~4.1 | Doublet |
| -OCH₂ C=O | ~3.9 | Singlet |
| -OCH₃ | ~3.4 | Singlet |
| -C≡CH | ~2.2 | Triplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. epa.govnist.gov The carbonyl carbon (C=O) of the amide group is the most deshielded, with a predicted chemical shift in the range of 168-170 ppm. epa.govnist.gov The carbons of the alkyne group are expected at approximately 70-80 ppm, with the terminal, proton-bearing carbon appearing at a slightly lower shift than the internal carbon. epa.govnist.gov The methylene carbon adjacent to the ether oxygen (-OC H₂C=O) is anticipated around 71 ppm, while the methoxy carbon (-OC H₃) should appear around 59 ppm. epa.govnist.gov The methylene carbon of the propargyl group (-NHC H₂C≡CH) is predicted to have a chemical shift in the region of 29-30 ppm. epa.govnist.gov
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C =O | 168 - 170 |
| -C≡C H | ~80 |
| -C ≡CH | ~72 |
| -OC H₂C=O | ~71 |
| -OC H₃ | ~59 |
| -NHC H₂C≡CH | ~29 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information regarding the molecular weight and structural fragments of a compound. epa.govnih.govresearchgate.net For this compound, which has a molecular formula of C₆H₉NO₂, the exact mass is approximately 127.14 g/mol . epa.govnih.govresearchgate.net The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 127. epa.govnih.govresearchgate.net
Common fragmentation patterns would likely involve the cleavage of the amide bond and other single bonds. epa.govnih.govresearchgate.net Key fragments might include the loss of the propargyl group, leading to a peak at m/z 88, or cleavage of the methoxyacetyl group, resulting in a fragment corresponding to the propargyl amine cation. epa.govnih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. epa.gov The IR spectrum of this compound is predicted to display several characteristic absorption bands. A strong, sharp peak corresponding to the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. epa.gov The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3300-3500 cm⁻¹. epa.gov The C≡C triple bond stretch is typically weaker and appears around 2100-2200 cm⁻¹. epa.gov One of the most prominent absorptions will be the C=O stretch of the amide (Amide I band), which is expected to be very strong and sharp, occurring around 1650-1680 cm⁻¹. epa.gov The N-H bend (Amide II band) is anticipated in the 1550-1600 cm⁻¹ region. epa.gov Furthermore, the C-O stretching of the ether group will likely produce a strong band between 1000 and 1200 cm⁻¹. epa.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| N-H (Amide) | Stretch | 3300 - 3500 |
| ≡C-H (Alkyne) | Stretch | ~3300 |
| C≡C (Alkyne) | Stretch | 2100 - 2200 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
| N-H (Amide II) | Bend | 1550 - 1600 |
| C-O (Ether) | Stretch | 1000 - 1200 |
X-ray Crystallography for Solid-State Structural Determination
While specific experimental crystal structure data for this compound is not publicly available, the solid-state conformation can be inferred from the known structural chemistry of amides and alkynes.
In the crystalline state, the molecule would adopt a conformation that maximizes packing efficiency and intermolecular interactions, such as hydrogen bonding. nih.govnist.govrogue-scholar.org The amide functional group is known to be planar due to resonance, which imparts partial double-bond character to the C-N bond and restricts rotation. nih.govnist.govrogue-scholar.org The geometry around the amide bond is almost invariably found to be trans, with the carbonyl oxygen and the amide hydrogen on opposite sides, as this arrangement minimizes steric hindrance. nih.govnist.govrogue-scholar.org
Spectroscopic Characterization and Advanced Structural Analysis
Advanced Structural Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure of 2-Methoxy-N-(prop-2-ynyl)acetamide. Consequently, detailed experimental data regarding its intermolecular interactions and crystal packing motifs are not publicly available.
To provide a theoretical context, the molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions, which would govern its crystal packing. These include a secondary amide group (N-H and C=O) and a methoxy (B1213986) group (-OCH3).
The secondary amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the solid state, acetamide (B32628) derivatives commonly form robust intermolecular N-H···O=C hydrogen bonds. These interactions typically lead to the formation of well-defined one-dimensional chains or two-dimensional networks. For instance, in many crystalline amides, molecules are linked into chains by head-to-tail N-H···O hydrogen bonds.
The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions with acidic protons from neighboring molecules, such as the acetylenic C-H or the methylene (B1212753) C-H adjacent to the carbonyl group.
Furthermore, the propargyl group introduces an acetylenic C≡C bond and a terminal alkyne C-H group. The π-system of the alkyne can participate in C-H···π interactions, and the terminal alkyne proton can act as a weak hydrogen bond donor.
Based on these structural features, a hypothetical crystal packing for this compound could involve a primary network of N-H···O hydrogen bonds forming chains or sheets. These primary structures would then be further organized and stabilized by a combination of weaker C-H···O and C-H···π interactions, leading to a complex three-dimensional architecture.
Without experimental crystallographic data, the specific geometry of these interactions, such as bond distances and angles, and the precise packing motif remain speculative. The table below outlines the potential hydrogen bond donors and acceptors in the molecule that would be critical in defining its crystal structure.
Table 1. Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential Role | Type of Interaction |
| Amide N-H | Donor | N-H···O |
| Carbonyl C=O | Acceptor | N-H···O, C-H···O |
| Methoxy Oxygen | Acceptor | C-H···O |
| Acetylenic C-H | Donor | C-H···O, C-H···π |
| Methylene C-H | Donor | C-H···O |
| Alkyne C≡C | Acceptor | C-H···π |
Further empirical studies, specifically single-crystal X-ray diffraction analysis, are required to elucidate the actual intermolecular interactions and packing motifs of this compound.
Based on a comprehensive search of available scientific literature, specific computational chemistry and theoretical modeling studies focusing solely on the compound This compound are not available. While research exists for other acetamide derivatives, applying Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking, these findings are specific to the molecules studied and cannot be extrapolated to this compound.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the computational and theoretical modeling of this compound as per the requested outline. The necessary data from dedicated studies on its electronic structure, geometry optimization, frontier molecular orbitals, molecular electrostatic potential, natural bond orbitals, conformational analysis, dynamic behavior, and ligand-target interactions are absent from the current body of scientific publications.
Computational Chemistry and Theoretical Modeling Studies
Theoretical Prediction of Reaction Mechanisms and Transition States
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies on the reaction mechanisms and transition states of 2-Methoxy-N-(prop-2-ynyl)acetamide. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, activation energies, and the geometries of transition states, such analyses have not been published for this specific molecule.
Theoretical investigations are crucial for understanding the intricacies of chemical reactions at a molecular level. They can predict the feasibility of different reaction pathways, identify key intermediates, and calculate the energy barriers that govern reaction rates. For a molecule like this compound, which contains multiple functional groups (an ether, an amide, and an alkyne), several reaction types could be envisaged, including but not limited to:
Cyclization Reactions: The propargyl group (prop-2-ynyl) could potentially undergo intramolecular cyclization reactions.
Addition Reactions: The carbon-carbon triple bond of the alkyne is susceptible to various addition reactions.
Amide Bond Reactions: The amide linkage itself can participate in hydrolysis or other transformations under specific conditions.
A theoretical study would typically involve mapping the potential energy surface for these potential reactions. This is achieved by calculating the energy of the molecule at various points along a reaction coordinate. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.
Data from such studies are often presented in tables summarizing key energetic and geometric parameters. An example of how such data might be structured, were it available, is provided below for illustrative purposes.
Illustrative Data Table (Hypothetical): Predicted Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | DFT (B3LYP) | 6-31G(d,p) | PCM (Water) | Data Not Available |
| Nucleophilic Addition to Alkyne | DFT (M06-2X) | def2-TZVP | SMD (DMSO) | Data Not Available |
Illustrative Data Table (Hypothetical): Key Geometric Parameters of a Predicted Transition State
| Parameter | Bond/Angle | Reactant Value (Å/°) | Transition State Value (Å/°) |
|---|---|---|---|
| Bond Length | C≡C | Data Not Available | Data Not Available |
| Bond Length | C=O | Data Not Available | Data Not Available |
Without dedicated computational studies on this compound, any discussion of its reaction mechanisms and transition states remains speculative. The scientific community has not yet directed its focus to the theoretical elucidation of this particular compound's reactivity. Therefore, no detailed research findings or data tables can be provided at this time.
Applications in Advanced Organic and Polymer Synthesis
Precursor Role in the Synthesis of Complex Heterocyclic Compounds
The propargyl group in 2-Methoxy-N-(prop-2-ynyl)acetamide serves as a versatile handle for a variety of cyclization reactions, making it a key starting material for the synthesis of complex heterocyclic compounds. The terminal alkyne is readily activated or can participate in cycloaddition reactions, providing a straightforward entry into various ring systems.
Research has demonstrated the utility of related N-propargyl amides in the construction of nitrogen- and oxygen-containing heterocycles. For instance, the palladium-catalyzed cyclization of N-propargyl amides with suitable coupling partners can lead to the formation of substituted pyrroles and other five-membered ring systems. While specific studies detailing the cyclization of this compound are not extensively documented in publicly available literature, the known reactivity patterns of N-propargyl amides strongly suggest its potential in this area. The methoxyacetamide portion of the molecule can influence the electronic properties and reactivity of the propargyl group, potentially leading to unique selectivity in cyclization reactions.
Utilization in Polymer Chemistry as a Monomer or Cross-linking Agent
In the realm of polymer chemistry, the terminal alkyne of this compound makes it a prime candidate for participation in polymerization reactions. Specifically, it can be employed in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example where this compound could serve as a monomer.
When copolymerized with azide-functionalized monomers, this compound would lead to the formation of 1,2,3-triazole-containing polymers. The methoxyacetamide side chain would impart specific properties to the resulting polymer, such as hydrophilicity and potential for hydrogen bonding. Furthermore, its bifunctional nature allows it to act as a cross-linking agent, introducing rigidity and modifying the mechanical and thermal properties of various polymer networks. Although detailed polymerization studies involving this specific monomer are not widely reported, its structural motifs are analogous to those used in the development of advanced polymer architectures.
Intermediate for the Synthesis of Amino Acid Analogs and Peptidomimetics
The structural framework of this compound provides a scaffold for the synthesis of non-natural amino acid analogs and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability.
The propargyl group can be chemically transformed into a variety of functional groups characteristic of amino acid side chains. For example, hydration of the alkyne can yield a ketone, which can then be further functionalized. Alternatively, the alkyne can undergo addition reactions to introduce diverse substituents. The amide bond and the methoxy (B1213986) group are features that can be incorporated into the backbone or side chain of a peptidomimetic structure, influencing its conformation and interaction with biological targets. While direct synthesis of amino acid analogs from this specific starting material is not a common example in the literature, its potential as a precursor is evident from established synthetic methodologies in peptidomimetic chemistry.
Building Block for Combinatorial Library Generation in Chemical Discovery
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.gov The distinct functional handles of this compound—the terminal alkyne and the secondary amide—make it an attractive building block for the generation of combinatorial libraries. nih.gov
The propargyl group can participate in a wide range of reactions, such as the aforementioned click chemistry, Sonogashira coupling, and other metal-catalyzed transformations, allowing for the attachment of a diverse set of chemical moieties. The amide nitrogen also provides a point for further derivatization. By systematically reacting this compound with a collection of different reactants, a large library of related but structurally distinct compounds can be efficiently generated. This approach significantly accelerates the process of discovering new molecules with desired chemical or biological properties.
Mechanistic Investigations of Biochemical Interactions Non Clinical Focus
Enzyme-Substrate Interaction Mechanisms
The metabolic fate and enzyme interactions of 2-Methoxy-N-(prop-2-ynyl)acetamide are of significant interest. The following subsections detail in vitro studies with key enzyme systems.
At present, specific in vitro studies detailing the interaction of this compound with Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes are not extensively available in the public domain. However, the metabolism of structurally similar compounds can offer predictive insights. For instance, N-substituted amides can be susceptible to hydrolysis or oxidation by these enzyme systems. The methoxy (B1213986) group may undergo O-dealkylation, and the propargyl group could be a target for oxidative metabolism by CYPs. Further empirical studies are required to delineate the precise metabolic pathways and the enzymes involved.
The propargylamine (B41283) scaffold, a key feature of this compound, is known to be a versatile inhibitor of various enzymes. For example, propargylamines have been identified as inhibitors of histone deacetylases (HDACs), which are significant in cancer therapy. nih.gov Specifically, R-configured propargylamines have demonstrated increased selectivity for HDAC6. nih.gov This suggests that the propargyl group in this compound could potentially interact with the active sites of such enzymes. However, direct studies on its interaction with proteases are not yet available.
While information on the specific receptor binding of this compound is limited, studies on related molecules provide valuable context. For instance, fluorescently labeled ligands have been developed to target the estrogen receptor (ER). mdpi.com These studies highlight that substitutions at various positions of a core structure are tolerated by the receptor without a significant loss of binding affinity. mdpi.com The terminal alkyne group, such as the one present in this compound, is a feature that can be utilized for attaching such fluorescent labels via "click chemistry". mdpi.com This suggests a potential for this compound to be chemically modified for targeted receptor binding studies.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds containing an amide bond, both steric and electronic effects play a crucial role.
Computational studies on amide bond formation have shown that for some reactions, the steric effect of reagents is more critical than the electronic effect. rsc.org This implies that less bulky reagents can be more reactive. rsc.org In the context of N-benzyl-substituted anilines, the formation of amide metabolites is influenced by the steric and electronic effects of aromatic substituents. nih.gov For propargylamine-based inhibitors of histone deacetylases (HDACs), modifications to the scaffold, such as the substitution of an aromatic portion with a thiophene (B33073) derivative, can lead to high affinity and lower cytotoxicity. nih.gov
| Structural Feature | Influence on Activity | Supporting Evidence |
| Steric Bulk | Can be more influential than electronic effects in determining reactivity. | Less bulky silane (B1218182) reagents are more reactive in amide bond formation. rsc.org |
| Aromatic Substituents | Both steric and electronic effects dictate the metabolic formation of amides. | Observed in the metabolism of N-benzyl-substituted anilines. nih.gov |
| Scaffold Modification | Can enhance affinity and improve drug tolerance. | Substitution of an aromatic group with thiophene in HDAC inhibitors. nih.gov |
Chemical Probing of Biological Systems (excluding direct clinical applications)
The propargyl group in this compound makes it a valuable tool for chemical biology. This terminal alkyne can undergo cyclization reactions to form complex heterocyclic structures. researchgate.net Such reactions are significant as they can be achieved with various catalysts and often proceed with high efficiency. researchgate.net
Furthermore, the alkyne group allows for the use of this compound in "click chemistry," a powerful tool for bioconjugation. For example, it can be reacted with an azide-functionalized molecule, such as a fluorescent dye or a molecule targeting a specific receptor like the estrogen receptor, to form a stable conjugate. mdpi.com This approach has been used to create fluorescent probes for biological imaging and to study receptor-ligand interactions. mdpi.com The ability to form such conjugates under mild conditions makes this compound a potentially useful chemical probe for investigating biological systems.
Click Chemistry Applications of 2 Methoxy N Prop 2 Ynyl Acetamide Derivatives
Bio-orthogonal Labeling and Bioconjugation Strategies
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a toxic copper catalyst, is a cornerstone of bio-orthogonal labeling. tcichemicals.com These reactions enable the precise modification and tracking of biomolecules in their natural environment. nih.govbiorxiv.org
The propargyl group of 2-Methoxy-N-(prop-2-ynyl)acetamide serves as a handle for such bio-orthogonal conjugations. By reacting with azide-modified biomolecules, it allows for stable and specific labeling, providing powerful tools for studying biological systems.
Attachment of Probes (e.g., Fluorophores, Biotin) to Biomolecules
A significant application of this bioconjugation strategy is the attachment of reporter molecules, such as fluorophores and biotin (B1667282), to biomolecules. This enables the visualization, tracking, and isolation of target molecules within complex biological mixtures.
The process typically involves introducing an azide (B81097) group onto a biomolecule of interest, such as a protein or a nucleic acid. Subsequently, an alkyne-containing probe, a derivative of this compound linked to a fluorophore or biotin, is introduced. The click reaction between the azide and the alkyne results in the stable and specific attachment of the probe to the biomolecule. This method has been successfully used for various applications, including in vivo protein labeling and dual-labeling experiments to study protein interactions. nih.govbiorxiv.org
For instance, biotinylation, the process of attaching biotin to a molecule, is a widely used technique in molecular biology for detection and purification. mdpi.com The strong and specific interaction between biotin and streptavidin or avidin (B1170675) can be exploited to isolate biotinylated biomolecules. mdpi.com By using a derivative of this compound that incorporates a biotin moiety, researchers can efficiently biotinylate azide-modified peptides and oligonucleotides via click chemistry. mdpi.com
| Probe Type | Biomolecule Target | Application |
| Fluorophore | Proteins, Nucleic Acids | Visualization, FRET studies, In vivo tracking |
| Biotin | Peptides, Oligonucleotides | Purification, Detection, Immunoassays |
Synthesis of Novel Molecular Scaffolds via Click Chemistry
This strategy has been employed to synthesize libraries of compounds for drug discovery, leading to the identification of potent inhibitors for various biological targets, including HIV protease. tcichemicals.com By combining diverse azide-containing fragments with alkyne building blocks like this compound, a vast chemical space can be rapidly explored. tcichemicals.com For example, novel caged xanthones bearing a 1,2,3-triazole moiety have been synthesized using click chemistry, demonstrating improved druglike properties and potent antitumor activity. nih.gov
The synthesis of eugenol (B1671780) derivatives, such as 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide (B32628), highlights the potential for transforming natural products into novel compounds with potential pharmaceutical or agricultural applications. usu.ac.id While this specific example doesn't directly use click chemistry, the principle of modifying a core scaffold to create new functionality is central to the approach.
| Starting Material | Click Reaction Partner | Resulting Scaffold | Potential Application |
| Azide-functionalized core | This compound | 1,2,3-Triazole-containing derivative | Drug discovery, Agrochemicals |
| This compound | Azide-containing natural product mimic | Hybrid molecule with enhanced properties | Antitumor agents |
Integration into Materials Science for Functional Material Development
The principles of click chemistry extend beyond the realm of biology and into materials science, enabling the development of novel functional materials. nih.gov The efficiency and specificity of click reactions allow for the precise modification of polymer surfaces and the synthesis of well-defined polymeric architectures. nih.gov
By incorporating this compound or similar alkyne-containing monomers into polymers, materials scientists can create "clickable" surfaces. These surfaces can then be functionalized by reacting them with azide-containing molecules, allowing for the attachment of a wide range of functionalities. This approach has been used in the development of polymersomes, which are self-assembled nanoparticles with applications in drug delivery and medical imaging. nih.gov The ability to precisely control the surface chemistry of these materials is crucial for their performance. nih.gov
Furthermore, the robust nature of the triazole linkage formed via click chemistry makes it suitable for creating stable and durable materials. This has led to applications in the development of advanced materials with tailored properties for various technological applications.
| Material Type | Functionalization Strategy | Resulting Property | Application |
| Polymersomes | Surface modification with alkyne groups and subsequent click reaction with azide-functionalized ligands. nih.gov | Targeted drug delivery, Enhanced biocompatibility. nih.gov | Drug delivery, Medical imaging. nih.gov |
| Polymeric Scaffolds | Cross-linking of polymer chains using bifunctional azide and alkyne linkers. | Increased mechanical strength, Controlled porosity. | Tissue engineering, Catalysis. |
| Functional Surfaces | Grafting of alkyne-terminated polymers onto a substrate followed by click modification. | Altered surface energy, Introduction of bioactive molecules. | Biosensors, Anti-fouling coatings. |
Conclusion and Future Research Directions
Summary of Current Research Contributions
Currently, the primary contribution of 2-Methoxy-N-(prop-2-ynyl)acetamide to the scientific community is its role as a commercially available chemical intermediate. sigmaaldrich.comsigmaaldrich.com A survey of its presence in chemical supplier databases indicates that it is sold for early-stage discovery research, suggesting its utility as a foundational component for constructing more elaborate molecules. sigmaaldrich.comsigmaaldrich.com
The research utility of this compound is derived from its bifunctional nature. The propargyl group, with its terminal alkyne, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific joining of molecular fragments. The methoxyacetamide portion of the molecule can influence solubility and provides a stable backbone that can be incorporated into larger molecular designs. While specific, peer-reviewed studies detailing extensive biological or material science applications of this compound are not prominent, its availability implies its use in the exploratory phases of creating new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | sigmaaldrich.com |
| Molecular Weight | 127.14 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| InChI Key | ASVNVOFTXOJVMO-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | COCC(NCC#C)=O | sigmaaldrich.com |
Identification of Emerging Research Opportunities
The structure of this compound presents several clear opportunities for future research, particularly in medicinal chemistry and materials science. The broader class of acetamide (B32628) derivatives has been investigated for a range of biological activities, including as potential anti-HIV agents and for their antimicrobial properties. nih.govekb.eg This suggests a promising avenue for synthesizing novel derivatives of this compound for biological screening.
Key emerging research areas include:
Medicinal Chemistry: The propargyl group can be used to link the methoxyacetamide core to various azide-containing molecules, creating a library of new compounds. These could be screened for activity against a wide array of biological targets, such as enzymes like monoamine oxidases or as potential inhibitors of viral replication. nih.govnih.gov The acetamide backbone is a common feature in many pharmaceuticals, and its modification is a well-established strategy in drug design.
Chemical Biology: The terminal alkyne allows for the molecule to be "clicked" onto biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide (B81097) group. This could enable its use as a chemical probe to study biological processes or as a component in activity-based protein profiling.
Materials Science: The ability to participate in click chemistry makes it a candidate for the development of new polymers and functional materials. It could be used as a monomer or as a cross-linking agent to create biocompatible hydrogels, functional surface coatings, or novel drug delivery systems.
Potential for Development of Novel Methodologies and Applications
The future development of novel methodologies and applications involving this compound is intrinsically linked to its reactive propargyl group. The efficiency and orthogonality of click chemistry provide a powerful tool for innovation.
One area of potential is in the development of in situ self-assembling systems . By designing complementary azide-functionalized molecules, researchers could trigger the formation of larger structures or hydrogels under specific physiological conditions, a methodology with significant potential in tissue engineering and targeted drug release.
Furthermore, this compound could be a key component in the synthesis of bifunctional or multifunctional molecules . For instance, one could envision a synthetic scheme where the alkyne is used to attach a targeting ligand (e.g., a molecule that binds to a specific cancer cell receptor), while the acetamide nitrogen is modified to carry a therapeutic payload. This would create a targeted drug delivery system built from a single, versatile starting material.
The development of novel bio-orthogonal cleavage strategies could also be explored. After using the alkyne for a click reaction to link the molecule to a target, a subsequent reaction could be designed to cleave the methoxyacetamide portion, releasing a cargo or activating a probe. This would add a layer of temporal control to its applications.
Q & A
Basic Research Question
- NMR : H NMR resolves methoxy ( ppm) and propargyl protons ( ppm for ≡C-H; Hz) . C NMR confirms carbonyl ( ppm) and methoxy carbons ( ppm).
- IR : Stretching bands for amide C=O ( cm) and C≡C ( cm).
- Mass spectrometry : HRMS provides exact mass (e.g., [M+H] expected for CHNO: 139.0633).
Conflict resolution : Cross-validate with X-ray data or alternative techniques (e.g., GC-MS for purity). Adjust integration thresholds in NMR for overlapping signals.
How does the presence of the methoxy and propargyl groups influence the compound's reactivity in further chemical modifications?
Advanced Research Question
- Methoxy group : Electron-donating effects enhance electrophilic substitution at aromatic rings (if present) but reduce nucleophilic attack on the acetamide carbonyl.
- Propargyl group : Susceptible to click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation . The sp-hybridized carbon enables Sonogashira coupling for aryl/heteroaryl extensions.
- Steric effects : Propargyl’s linear geometry may hinder reactions at the amide nitrogen. Use bulky bases (e.g., LDA) for deprotonation.
Are there known biological activities of this compound, and how do structural analogs inform its potential applications?
Advanced Research Question
While direct data on this compound is limited, analogs suggest:
- Anticancer activity : N-(1-Methoxy-2-phenylethyl)acetamide derivatives show cytotoxicity via apoptosis induction .
- Opioid receptor interactions : Ocfentanil (structurally similar methoxyacetamide-piperidine compound) binds µ-opioid receptors, indicating potential CNS activity .
- Antimicrobial properties : 2-(1H-Indol-3-yl)-N-(2-methoxyethyl)acetamide exhibits biofilm inhibition .
Methodological note : Screen via in vitro assays (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity) and compare with positive controls.
What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental data?
Advanced Research Question
- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute frontier orbitals (HOMO/LUMO) for reactivity predictions .
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., opioid receptors) .
- ADMET prediction : SwissADME estimates pharmacokinetics (e.g., BBB permeability log ~1.5–2.0). Validate with experimental log (HPLC) and metabolic stability assays.
How can researchers address contradictions in reported biological activity data for this compound analogs?
Advanced Research Question
- Source analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide’s anti-inflammatory activity varies with substituent positioning .
- Statistical rigor : Apply ANOVA or t-tests to replicate data. Use meta-analysis tools for cross-study comparisons.
- Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to exclude batch-specific artifacts .
What industrial-scale synthesis precautions are necessary for this compound, given its structural similarity to regulated compounds?
Basic Research Question
- Regulatory compliance : Screen for structural analogs in controlled substance lists (e.g., Ocfentanil is Schedule I ).
- Safety protocols : Handle propargylamine (flammable, toxic) under inert atmosphere. Use explosion-proof reactors for high-temperature steps.
- Waste management : Neutralize acidic byproducts before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
